molecular formula C22H48N2O4Si2 B15126128 N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

Cat. No.: B15126128
M. Wt: 460.8 g/mol
InChI Key: OGCNVHFVKJLKGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves multiple steps. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of proteomics. It is used as a biochemical reagent to study protein interactions, modifications, and functions.

Mechanism of Action

The mechanism of action of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, affecting their structure and function.

Properties

Molecular Formula

C22H48N2O4Si2

Molecular Weight

460.8 g/mol

IUPAC Name

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

InChI

InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)

InChI Key

OGCNVHFVKJLKGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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